5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethylthio group attached to the methyl group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base can lead to the formation of pyrimidine derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Biological Research: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industrial Applications: Pyrimidine derivatives are used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, pyrimidine derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some pyrimidine-based compounds inhibit the activity of cyclin-dependent kinases (CDKs) or protein tyrosine kinases, leading to antiproliferative effects . The ethylthio group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Pyrimido[4,5-d]pyrimidine: Structurally similar to purines and pteridines, with applications in medicinal chemistry.
Uniqueness
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific applications and properties.
Properties
CAS No. |
4874-41-3 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(ethylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12-4-5-3-8-7(11)9-6(5)10/h3H,2,4H2,1H3,(H2,8,9,10,11) |
InChI Key |
OBJVUGWTTIGEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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